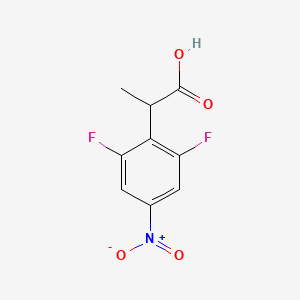

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

説明

特性

IUPAC Name |

2-(2,6-difluoro-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZPGURBRHOGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700178 | |

| Record name | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-82-4 | |

| Record name | 2,6-Difluoro-α-methyl-4-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(2,6-difluoro-4-nitrophenyl)propanoic acid, a compound of interest for researchers in medicinal chemistry and drug discovery. The guide details the proposed synthetic pathway, experimental protocols for analogous reactions, and a summary of quantitative data to facilitate laboratory work.

Synthetic Pathway Overview

The synthesis of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid can be envisioned through a multi-step process commencing with the commercially available 2,6-difluoro-4-nitrotoluene. The proposed synthetic route involves three key transformations:

-

Oxidation: The methyl group of 2,6-difluoro-4-nitrotoluene is oxidized to a carboxylic acid, yielding 2,6-difluoro-4-nitrobenzoic acid.

-

Homologation: The carbon chain of the benzoic acid derivative is extended by one carbon atom through the Arndt-Eistert reaction to produce (2,6-difluoro-4-nitrophenyl)acetic acid.

-

α-Methylation: The final step involves the introduction of a methyl group at the alpha position of the acetic acid derivative to afford the target compound, 2-(2,6-difluoro-4-nitrophenyl)propanoic acid.

A schematic representation of this synthetic pathway is provided below.

Caption: Proposed synthetic pathway for 2-(2,6-difluoro-4-nitrophenyl)propanoic acid.

Experimental Protocols

Detailed experimental protocols for each step are provided below, based on established methodologies for analogous transformations. Researchers should note that optimization of these procedures for the specific substrates may be necessary.

Step 1: Oxidation of 2,6-Difluoro-4-nitrotoluene to 2,6-Difluoro-4-nitrobenzoic Acid

This procedure is adapted from the well-established oxidation of nitrotoluenes to their corresponding benzoic acids using potassium permanganate.

Materials:

-

2,6-Difluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-difluoro-4-nitrotoluene (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.

-

Slowly add a solution of potassium permanganate (approximately 3 equivalents) in water to the stirred solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrates and concentrate under reduced pressure.

-

Acidify the resulting aqueous solution with concentrated hydrochloric acid to precipitate the crude 2,6-difluoro-4-nitrobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Step 2: Arndt-Eistert Homologation of 2,6-Difluoro-4-nitrobenzoic Acid

This two-part procedure involves the formation of an acid chloride followed by reaction with diazomethane and subsequent Wolff rearrangement to yield the homologated acetic acid derivative.[1][2][3]

Part A: Formation of 2,6-Difluoro-4-nitrobenzoyl Chloride

Materials:

-

2,6-Difluoro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-difluoro-4-nitrobenzoic acid (1 equivalent) in dry toluene.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (approximately 1.5-2 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Part B: Reaction with Diazomethane and Wolff Rearrangement

Materials:

-

2,6-Difluoro-4-nitrobenzoyl chloride

-

Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield)

-

Silver oxide (Ag₂O) or other suitable catalyst for Wolff rearrangement

-

Dioxane

-

Water

Procedure:

-

Dissolve the crude 2,6-difluoro-4-nitrobenzoyl chloride in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (approximately 2-3 equivalents) with gentle stirring until the yellow color of diazomethane persists.

-

Allow the reaction to stir at 0°C for an additional 30 minutes.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to obtain the crude diazoketone.

-

Dissolve the crude diazoketone in a mixture of dioxane and water.

-

Add a catalytic amount of silver oxide.

-

Heat the mixture gently (e.g., 50-60°C) with stirring. The Wolff rearrangement is often accompanied by the evolution of nitrogen gas.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and filter to remove the catalyst.

-

Acidify the filtrate with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2,6-difluoro-4-nitrophenyl)acetic acid.

-

Purify the product by column chromatography or recrystallization.

Step 3: α-Methylation of (2,6-Difluoro-4-nitrophenyl)acetic Acid

This procedure utilizes a strong base to deprotonate the α-carbon, followed by quenching with an electrophilic methyl source.

Materials:

-

(2,6-Difluoro-4-nitrophenyl)acetic acid

-

Lithium diisopropylamide (LDA) or other suitable strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (2,6-difluoro-4-nitrophenyl)acetic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (approximately 2.2 equivalents) in THF to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon.

-

Stir the resulting dianion solution at -78°C for 30-60 minutes.

-

Slowly add methyl iodide (or another methylating agent, approximately 1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Acidify the mixture with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2,6-difluoro-4-nitrophenyl)propanoic acid.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. These values should serve as a guideline, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Oxidation of Nitrotoluene Derivatives

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-Nitrotoluene | KMnO₄ | Pyridine/H₂O | Reflux | 4 | ~75 |

| p-Nitrotoluene | Na₂Cr₂O₇/H₂SO₄ | Water | Reflux | 1 | 82-86 |

| 2-Fluoro-4-nitrotoluene | CrO₃/H₂SO₄ | Acetic Acid | 100 | - | - |

Table 2: Arndt-Eistert Homologation of Benzoic Acid Derivatives

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Toluene, Ether, Dioxane | Reflux, 0, 60 | 2, 1, 2 | 50-80[4] |

| Substituted Benzoic Acids | (as above) | (as above) | (as above) | (as above) | Varies |

Table 3: α-Methylation of Phenylacetic Acid Derivatives

| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetic Acid | LDA (2.2 eq) | CH₃I | THF | -78 to RT | 2-4 | ~90 |

| Substituted Phenylacetic Acids | LDA (2.2 eq) | CH₃I | THF | -78 to RT | Varies | Varies |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid is not extensively documented in publicly available literature, its structural features suggest potential areas of interest for biological investigation.

-

Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogue: The 2-arylpropanoic acid motif is a classic pharmacophore found in numerous NSAIDs, such as ibuprofen and naproxen. These drugs typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the arachidonic acid pathway leading to the production of prostaglandins.

-

Fluorine and Nitro Group Effects: The presence of two fluorine atoms and a nitro group on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. Fluorine substitution is a common strategy in drug design to enhance binding affinity and metabolic stability.[5] The electron-withdrawing nature of the nitro and fluoro substituents may influence the pKa of the carboxylic acid and the compound's interaction with biological targets.

-

Potential for Novel Mechanisms: While inhibition of the COX pathway is a primary hypothesis, the unique substitution pattern may lead to interactions with other biological targets. Further research is warranted to explore its potential effects on other signaling pathways involved in inflammation, pain, and cancer.

The diagram below illustrates the arachidonic acid signaling pathway, a potential target for compounds with the 2-arylpropanoic acid scaffold.

Caption: The arachidonic acid pathway and the hypothesized target of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid.

Conclusion

This technical guide outlines a feasible synthetic strategy for 2-(2,6-difluoro-4-nitrophenyl)propanoic acid, providing valuable information for researchers in the field. The detailed protocols for analogous reactions and the compilation of quantitative data offer a solid foundation for the practical synthesis of this and related compounds. The potential biological significance of this molecule as a modulator of the arachidonic acid pathway warrants further investigation to elucidate its precise mechanism of action and therapeutic potential. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as diazomethane and strong bases.

References

- 1. researchgate.net [researchgate.net]

- 2. Transition-metal-free α-arylation of nitroketones with diaryliodonium salts for the synthesis of tertiary α-aryl, α-nitro ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Biological Evaluation of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid. Due to the limited availability of direct experimental data in the public domain, this document combines predicted values with established knowledge of structurally related compounds. The guide outlines a plausible synthetic route and details standard experimental protocols for the evaluation of its likely biological activity as a cyclooxygenase (COX) inhibitor. This information serves as a valuable resource for researchers interested in the potential therapeutic applications of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₇F₂NO₄ | [1] |

| Molar Mass | 231.15 g/mol | [1] |

| CAS Number | 1226776-82-4 | [1] |

| Boiling Point (Predicted) | 342.6 ± 42.0 °C | [1] |

| pKa (Predicted) | 3.36 ± 0.15 | [1] |

| logP (Predicted) | 2.584 | [1] |

Synthesis and Purification

A detailed, experimentally validated protocol for the synthesis of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid is not publicly available. However, a plausible synthetic route can be proposed based on established organic chemistry principles. The suggested pathway involves the nitration of a difluorophenyl starting material followed by steps to introduce the propanoic acid moiety.

A potential synthetic workflow is outlined below:

References

Technical Whitepaper: 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (CAS 1226776-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, a key chemical intermediate. The primary focus of this guide is to detail its synthesis, chemical properties, and its role as a precursor in the development of advanced therapeutic agents, specifically as antagonists of Inhibitor of Apoptosis Proteins (IAPs). All presented data is collated from publicly available patent literature to ensure a factual and reproducible basis for further research and development.

Introduction

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, identified by CAS number 1226776-82-4, is a substituted phenylpropanoic acid derivative. Its chemical structure, featuring a difluorinated and nitrated phenyl ring, makes it a valuable and reactive building block in medicinal chemistry. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acidity of the propanoic acid moiety. This compound has gained relevance primarily as a key intermediate in the synthesis of complex molecules designed to modulate specific biological pathways, such as apoptosis.

Chemical and Physical Properties

A summary of the known chemical and physical properties for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

| Property | Value |

| CAS Number | 1226776-82-4 |

| Molecular Formula | C₉H₇F₂NO₄ |

| Molecular Weight | 231.15 g/mol |

| IUPAC Name | 2-(2,6-difluoro-4-nitrophenyl)propanoic acid |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

| Boiling Point | (Not specified in available literature) |

Synthesis and Experimental Protocols

The synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is detailed in patent literature, specifically in the context of preparing precursors for IAP antagonists. The protocol outlined below is a composite of standard organic chemistry techniques and specific examples found within these documents.

Synthetic Pathway Overview

The synthesis is a multi-step process starting from commercially available 1,3-difluoro-5-nitrobenzene. A logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and are intended for execution by qualified chemists in a controlled laboratory setting.

Step 1: Synthesis of Diethyl (2,6-difluoro-4-nitrophenyl)malonate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 1,3-difluoro-5-nitrobenzene in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl (2,6-difluoro-4-nitrophenyl)malonate.

Step 2: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid

-

Dissolve diethyl (2,6-difluoro-4-nitrophenyl)malonate in a mixture of ethanol and water.

-

Add sodium hydroxide and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Heat the acidified mixture to reflux for 4-8 hours to effect decarboxylation.

-

Cool the mixture to room temperature and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,6-Difluoro-4-nitrophenyl)acetic acid.

Step 3: Synthesis of Methyl 2-(2,6-difluoro-4-nitrophenyl)acetate

-

To a solution of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid in methanol at 0 °C, add thionyl chloride dropwise.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-(2,6-difluoro-4-nitrophenyl)acetate.

Step 4: Synthesis of Methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere.

-

To this LDA solution, add a solution of methyl 2-(2,6-difluoro-4-nitrophenyl)acetate in anhydrous THF dropwise at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate.

Step 5: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (Target Compound)

-

Dissolve methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 6-12 hours.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 1-2 with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid.

Role in Drug Discovery and Development

The primary documented application of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is as an intermediate in the synthesis of small molecule antagonists of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that regulate apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.

IAP Antagonism Pathway

Small molecule IAP antagonists, often referred to as SMAC mimetics, are designed to mimic the endogenous protein Smac/DIABLO. They bind to the BIR domains of IAPs (such as cIAP1, cIAP2, and XIAP), which prevents the IAPs from inhibiting caspases, thereby promoting apoptosis. The synthesis of these complex antagonists often involves the coupling of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid with other elaborate chemical moieties. The nitro group on the phenyl ring is often reduced to an amine at a later stage in the synthesis to allow for further functionalization.

Caption: Simplified signaling pathway for IAP antagonism by SMAC mimetics.

Conclusion

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a specialized chemical intermediate with a critical role in the synthesis of sophisticated drug candidates, particularly in the field of oncology. The synthetic protocols provided herein offer a roadmap for its preparation, enabling further research into its applications. While direct biological activity data for this compound is not publicly available, its utility as a precursor for potent IAP antagonists underscores its importance in the drug discovery pipeline. Future research may explore other potential applications of this versatile building block.

Disclaimer

The information provided in this document is for research and development purposes only. All experimental procedures should be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols. The authors and publisher of this document are not liable for any damages or injuries resulting from the use of this information.

Spectroscopic Data for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for the compound 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (CAS Registry Number: 1226776-82-4).[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided for reference.

Chemical Structure and Properties

-

IUPAC Name: 2-(2,6-difluoro-4-nitrophenyl)propanoic acid[1]

-

Molecular Formula: C₉H₇F₂NO₄[1]

-

Molecular Weight: 231.15 g/mol [1]

-

Exact Mass: 231.03431403[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. These predictions are based on established principles of spectroscopy and analysis of the molecule's functional groups and atomic arrangement.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~8.0-8.2 | Triplet | 2H | Aromatic H (meta to -NO₂) |

| ~4.0-4.3 | Quartet | 1H | -CH(CH₃)- |

| ~1.6-1.8 | Doublet | 3H | -CH₃ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175-180 | -COOH |

| ~158-162 (doublet) | Aromatic C-F |

| ~145-150 | Aromatic C-NO₂ |

| ~125-130 (triplet) | Aromatic C-H |

| ~110-115 (doublet) | Aromatic C (ipso to propanoic acid) |

| ~40-45 | -CH(CH₃)- |

| ~15-20 | -CH₃ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1520-1560 | Strong | N-O asymmetric stretch (nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (nitro group) |

| 1200-1300 | Strong | C-F stretch |

| 1000-1100 | Medium | C-O stretch |

Predicted sample state: Solid (KBr pellet or thin film).

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 231.03 | [M]⁺ (Molecular Ion) |

| 186.03 | [M - COOH]⁺ |

| 185.02 | [M - HCOOH]⁺ |

| 139.01 | [M - COOH - NO₂]⁺ |

Predicted ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- Cap the NMR tube and gently agitate to ensure complete dissolution.

2. ¹H NMR Acquisition:

- Insert the sample tube into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.

- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

- Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

- Set a spectral width of approximately 200-220 ppm.

- A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 1-2 seconds is typically used.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum and perform baseline correction.

- Reference the spectrum to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

2. IR Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

- The solvent should be compatible with the mass spectrometer's ionization source.

2. Mass Spectrum Acquisition:

- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

- Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

- Acquire the mass spectrum in either positive or negative ion mode, depending on which provides a better signal for the analyte.

3. Data Analysis:

- Identify the molecular ion peak ([M]⁺ or [M-H]⁻) and any significant fragment ions.

- The high-resolution mass spectrum can be used to confirm the elemental composition of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Ascending Trajectory of Difluoro-Nitrophenyl Derivatives in Therapeutic Research

An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanistic Insights of a Promising Class of Bioactive Molecules

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to the pharmacological potential of difluoro-nitrophenyl derivatives. This class of compounds is demonstrating significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.

Anticancer Activity: A Primary Focus of Investigation

Difluoro-nitrophenyl derivatives have emerged as potent cytotoxic agents against various cancer cell lines. The presence of the difluorophenyl and nitrophenyl moieties appears to be crucial for their anticancer effects, influencing their ability to induce apoptosis and inhibit cell proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative difluoro-nitrophenyl derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |

| Ch-19 | Chalcone | KYSE-450 (Esophageal) | 4.97 | [1] |

| Ch-19 | Eca-109 (Esophageal) | 9.43 | [1] | |

| Not Specified | Chalcone | MCF-7 (Breast) | 1.33 - 172.20 | [2] |

| A14 | Chalcone | MCF-7 (Breast) | 9.795 | [3] |

| A1 | Chalcone | MCF-7 (Breast) | >168.6 (less active) | [3] |

Antimicrobial Potential: A Renewed Arsenal Against Drug Resistance

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Difluoro-nitrophenyl derivatives are showing considerable promise in this area, with several compounds exhibiting potent activity against a range of bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below presents the MIC values for selected difluoro-nitrophenyl derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Citation |

| Vb | N-arylpyrrole | MRSA | 4 | [4] |

| Vc | N-arylpyrrole | MRSA | 4 | [4] |

| Ve | N-arylpyrrole | MRSA | 4 | [4] |

| Vc | E. coli | - | - | [4] |

| Vc | K. pneumoniae | - | - | [4] |

| Vc | A. baumannii | - | - | [4] |

| Vc | M. phlei | 8 | [4] | |

| 3c | Nitrofluoroquinolone | H. pylori (metronidazole-resistant) | 2-64 | [5] |

| 5 & 6 | Nitrofuran-isatin hybrid | MRSA | 8 and 1, respectively |

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Certain difluoro-nitrophenyl derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO).

Quantitative Anti-inflammatory Data

The following data points highlight the potential of these compounds to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound Class | Key Findings | Citation |

| Enone derivatives | 3,5-difluoro substitution on the 3-phenyl ring showed high superoxide generation inhibitory activity. | [6] |

Mechanistic Insights: Unraveling the Signaling Pathways

The biological activities of difluoro-nitrophenyl derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways. A significant body of evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the JNK and p38 signaling cascades, in their anticancer and anti-inflammatory effects.

MAPK Signaling Pathway in Anticancer Activity

In many cancers, the dysregulation of the MAPK pathway, including the JNK and p38 cascades, is a critical driver of cell proliferation and survival. Certain difluoro-nitrophenyl derivatives are thought to exert their cytotoxic effects by modulating the phosphorylation status of key proteins within these pathways, ultimately leading to apoptosis.

Caption: Modulation of the JNK and p38 MAPK pathways by difluoro-nitrophenyl derivatives leading to apoptosis.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of Chalcones (Claisen-Schmidt Condensation)

A common method for synthesizing chalcone derivatives involves the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.

Caption: Workflow for the synthesis of chalcone derivatives.

Detailed Protocol:

-

Dissolve one molar equivalent of the substituted acetophenone and one molar equivalent of the substituted benzaldehyde in a suitable solvent such as ethanol.

-

Slowly add a catalytic amount of a base, for example, a 40% aqueous sodium hydroxide solution, to the stirred reaction mixture at room temperature.[1]

-

Continue stirring the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration, wash thoroughly with water to remove any remaining base, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.[7]

Synthesis of 2-Amino-5-nitropyridine

This compound is a key intermediate in the synthesis of various bioactive molecules.

Detailed Protocol:

-

To a solution of 2-aminopyridine in an organic solvent like 1,2-dichloroethane, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (e.g., below 10°C).[8]

-

After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 58°C).[8]

-

Cool the reaction mixture to room temperature and wash with water until the pH is neutral.

-

Remove the organic solvent under reduced pressure.

-

Pour the residue into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine.[8]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the difluoro-nitrophenyl derivative and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the control and determine the IC50 value using appropriate software.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

Detailed Protocol:

-

Prepare a series of two-fold dilutions of the difluoro-nitrophenyl derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Detailed Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.[9]

-

Pre-treat the cells with various concentrations of the difluoro-nitrophenyl derivative for a specified time (e.g., 2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.[9]

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm.[9][10]

-

The amount of nitrite is proportional to the amount of NO produced.

Conclusion and Future Directions

Difluoro-nitrophenyl derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential. A deeper understanding of their mechanisms of action, particularly their interactions with specific signaling pathways, will be crucial for the rational design of next-generation drugs based on this privileged chemical structure.

References

- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Profound Relationship Between Structure and Activity in Arylpropionic Acid Derivatives: A Technical Guide

An in-depth exploration into the core principles governing the anti-inflammatory and analgesic properties of arylpropionic acid derivatives, this technical guide is tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used in their evaluation.

Arylpropionic acid derivatives represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. Their therapeutic efficacy is intrinsically linked to their chemical architecture, where subtle molecular modifications can profoundly influence their pharmacological profile. This guide delves into the critical structural features that dictate their potency and selectivity, providing a foundational understanding for the rational design of next-generation anti-inflammatory agents.

Core Principles of Arylpropionic Acid SAR

The anti-inflammatory and analgesic effects of arylpropionic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation. The structure-activity relationship of these compounds is well-defined, with several key features governing their interaction with the COX enzymes.

A central pharmacophoric element is the carboxylic acid moiety , which is crucial for binding to the active site of the COX enzymes. Studies have shown that replacing this group with bioisosteres such as tetrazoles, hydroxamic acids, or amides often leads to a decrease in anti-inflammatory and analgesic activity.[1][2][3][4] Another critical feature is the α-methyl substituent on the propionic acid side chain. This methyl group enhances the anti-inflammatory activity and reduces side effects.

Stereochemistry plays a pivotal role in the activity of arylpropionic acids. The (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory activity against COX enzymes compared to the (R)-enantiomer.

Quantitative Analysis of COX Inhibition

The potency and selectivity of arylpropionic acid derivatives are quantified by their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2 isoforms. The following tables summarize the in vitro COX inhibitory activity of representative arylpropionic acid derivatives, highlighting the impact of structural modifications.

| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 6a | H | >100 | >100 | - |

| 6b | 2-Cl | >100 | >100 | - |

| 6c | 4-Cl | 53.2±2.1 | 84.1±3.5 | 0.63 |

| 6d | 2,4-diCl | 41.6±1.8 | 78.5±3.2 | 0.53 |

| 6e | 2-F | >100 | >100 | - |

| 6f | 4-F | 68.3±2.7 | >100 | - |

| 6g | 2-CH3 | >100 | >100 | - |

| 6h | 4-CH3 | 12.7±0.5 | 21.3±0.9 | 0.60 |

| 6i | 2-OCH3 | >100 | >100 | - |

| 6j | 4-OCH3 | 75.4±3.1 | >100 | - |

| 6k | 2-NO2 | >100 | >100 | - |

| 6l | 4-NO2 | 15.8±0.6 | 29.7±1.3 | 0.53 |

| 6m | 4-N(CH3)2 | 39.8±1.6 | 63.8±2.8 | 0.62 |

| Ibuprofen | 14.6±0.6 | 27.6±1.1 | 0.53 | |

| Nimesulide | 85.2±3.6 | 15.3±0.7 | 5.57 |

In Vivo Anti-Inflammatory and Analgesic Activity

The in vivo efficacy of arylpropionic acid derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents, which measures the anti-inflammatory effect. Analgesic properties are often evaluated using the acetic acid-induced writhing test or the hot plate test. The following table presents in vivo data for a series of novel selective COX-2 inhibitors.

| Compound | In Vivo Anti-inflammatory Activity (% inhibition of edema) | ED50 (µmol/kg) |

| 6b | 78.3 | 11.74 |

| 6j | 75.1 | 13.38 |

| Celecoxib | 68.5 | 16.24 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the structure-activity relationships of arylpropionic acid derivatives. Below are summaries of key experimental protocols.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound's ability to inhibit the COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Test compounds and reference standards (e.g., celecoxib, indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Stop solution (e.g., HCl)

-

Detection system (e.g., ELISA for PGE2)

Procedure:

-

In a multi-well plate, combine the assay buffer, cofactors, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or reference standard to the wells.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (or other suitable rodent strain)

-

Carrageenan solution (e.g., 1% in saline)

-

Test compound and reference drug (e.g., indomethacin)

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Administer the test compound or reference drug to the rats (e.g., orally or intraperitoneally).

-

After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The increase in paw volume is an indicator of inflammation.

-

Calculate the percentage inhibition of edema for the treated groups compared to a control group that received only the vehicle.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

Materials:

-

Mice (e.g., Swiss albino)

-

Acetic acid solution (e.g., 0.6% in saline)

-

Test compound and reference analgesic (e.g., aspirin)

Procedure:

-

Administer the test compound or reference drug to the mice.

-

After a defined period (e.g., 30 minutes), inject acetic acid intraperitoneally.

-

Observe the mice for a set duration (e.g., 20 minutes) and count the number of "writhes" (a characteristic stretching and constriction of the abdomen).

-

A reduction in the number of writhes compared to a control group indicates analgesic activity.

-

Calculate the percentage of inhibition of writhing.[5][6][7][8]

Hot Plate Test

This method is used to assess centrally acting analgesics.[9][10][11][12][13]

Materials:

-

Mice or rats

-

Hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C)

-

Test compound and reference analgesic (e.g., morphine)

Procedure:

-

Administer the test compound or reference drug to the animals.

-

At predetermined time intervals, place the animal on the hot plate.

-

Record the latency time until the animal exhibits a pain response (e.g., licking a paw or jumping).

-

A longer latency period compared to a control group indicates an analgesic effect.[9][11][13]

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the COX signaling pathway, a general experimental workflow, and the logical relationships in the structure-activity of arylpropionic acid derivatives.

Future Directions

The development of novel arylpropionic acid derivatives continues to be an active area of research. A key focus is the design of compounds with improved COX-2 selectivity to minimize gastrointestinal side effects associated with COX-1 inhibition. Additionally, the development of prodrugs is a promising strategy to reduce gastric irritation by masking the free carboxylic acid group.[14][15][16] Further exploration of bioisosteric replacements for the carboxylic acid moiety may also lead to compounds with enhanced pharmacokinetic profiles and reduced toxicity.[2][3][4][17][18] A deeper understanding of the intricate structure-activity relationships will undoubtedly pave the way for the discovery of safer and more effective anti-inflammatory and analgesic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. <i>In-Vivo</i> Models for Management of Pain [file.scirp.org]

- 6. ajpp.in [ajpp.in]

- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. Hot plate analgesiometer | PPTX [slideshare.net]

- 11. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 13. dol.inf.br [dol.inf.br]

- 14. researchgate.net [researchgate.net]

- 15. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. researchgate.net [researchgate.net]

The Emergence of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid: A Precursor in the Quest for Safer Anti-Inflammatory Agents

An In-depth Technical Guide on the Discovery, Synthesis, and Chemical Profile

Introduction

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant intermediate in the field of medicinal chemistry. Its discovery and synthesis are intrinsically linked to the ongoing endeavor to develop safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The discovery of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is rooted in a 2012 study by Yamakawa et al., published in the Journal of Medicinal Chemistry. The research team was focused on optimizing the structure of 2-fluoroloxoprofen, a non-selective cyclooxygenase-2 (COX-2) inhibitor, to enhance its anti-inflammatory efficacy while minimizing its ulcerogenic potential. This investigation into structure-activity relationships led to the synthesis of a series of 2-(aryl)propanoic acid derivatives. 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid was synthesized as a key building block in the multi-step synthesis of these novel NSAID candidates. Its specific substitution pattern was strategically designed to explore the impact of electron-withdrawing groups and fluorine atoms on the pharmacological profile of the final compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is presented in the table below.

| Property | Value |

| CAS Number | 1226776-82-4 |

| Molecular Formula | C₉H₇F₂NO₄ |

| Molecular Weight | 231.15 g/mol |

| Appearance | (Not explicitly stated in the literature) |

| Purity | >95% (as per typical research standards) |

| Storage Conditions | (Not explicitly stated in the literature) |

Experimental Protocols

The synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid was achieved through a multi-step process as detailed by Yamakawa et al. (2012). The following is a detailed experimental protocol for its preparation.

Synthesis of Ethyl 2-(2,6-difluoro-4-nitrophenyl)propanoate

-

Reaction Setup: To a solution of 1,3-difluoro-5-nitrobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Addition of Electrophile: After stirring for 30 minutes, add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain ethyl 2-(2,6-difluoro-4-nitrophenyl)propanoate.

Hydrolysis to 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

-

Reaction Setup: Dissolve ethyl 2-(2,6-difluoro-4-nitrophenyl)propanoate (1.0 equivalent) in a mixture of THF and water.

-

Addition of Base: Add lithium hydroxide (LiOH) (2.0 equivalents) to the solution.

-

Reaction Progression: Stir the mixture at room temperature for 4 hours.

-

Workup: Acidify the reaction mixture with 1N hydrochloric acid (HCl) to pH 2-3.

-

Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid.

Logical Relationships in Synthesis

The synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid follows a logical progression from a commercially available starting material to the final product through a series of well-established organic reactions.

Biological Activity and Signaling Pathways

As 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is primarily a synthetic intermediate, the study by Yamakawa et al. (2012) does not report any direct biological activity or its effect on specific signaling pathways. Its significance lies in its role as a precursor to more complex molecules that were evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The final compounds derived from this intermediate were designed to interact with the active site of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Conclusion

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid represents a noteworthy example of a targeted molecular design in the pursuit of improved pharmaceuticals. While not a therapeutic agent itself, its creation was a critical step in the synthesis of novel NSAIDs with a potentially better safety profile. The detailed synthetic protocols and the strategic rationale behind its design provide valuable insights for medicinal chemists and drug development professionals working on the next generation of anti-inflammatory therapies. Further exploration of derivatives of this compound could continue to yield promising candidates for clinical development.

Technical Guide: Solubility of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the theoretical considerations for its solubility, a detailed experimental protocol for its determination, and a framework for presenting the solubility data.

Theoretical Considerations for Solubility

The solubility of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is governed by its molecular structure, which features a combination of polar and non-polar moieties. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Difluoronitrophenyl Ring: The aromatic ring itself is non-polar and will contribute to solubility in less polar and aromatic solvents. The highly electronegative fluorine atoms and the nitro group (-NO2) introduce significant polarity and potential for dipole-dipole interactions, which can enhance solubility in polar aprotic solvents.

-

Propanoic Acid Side Chain: The short alkyl chain is a non-polar feature that will have a minor influence on the overall solubility.

Based on these structural features, it is anticipated that 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in lower alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.

Quantitative Solubility Data

As previously stated, specific experimental data on the solubility of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is not currently available in published literature. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data not available | Data not available |

| Ethanol | Polar Protic | 25 | Data not available | Data not available |

| Acetone | Polar Aprotic | 25 | Data not available | Data not available |

| Ethyl Acetate | Polar Aprotic | 25 | Data not available | Data not available |

| Dichloromethane | Halogenated | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | Data not available |

| Acetonitrile | Polar Aprotic | 25 | Data not available | Data not available |

| Toluene | Aromatic | 25 | Data not available | Data not available |

| Hexane | Non-polar | 25 | Data not available | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][2][3] This protocol is followed by a quantitative analysis of the saturated solution using High-Performance Liquid Chromatography (HPLC), a common and accurate method for the analysis of aromatic carboxylic acids.[4]

Materials and Equipment

-

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for aromatic acid analysis (e.g., C18)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the analysis of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solutions and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualizations

Caption: Experimental workflow for solubility determination.

References

Preliminary Bioactivity Screening of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a novel small molecule with potential for biological activity, suggested by its structural similarity to other bioactive compounds, such as certain non-steroidal anti-inflammatory drugs (NSAIDs). A systematic preliminary screening is essential to elucidate its pharmacological profile. This guide outlines a tiered approach for the initial in vitro evaluation of this compound, commencing with broad cytotoxicity assessments, followed by more specific assays targeting potential antimicrobial and anti-inflammatory activities. The proposed workflow provides a robust framework for generating initial data on the compound's efficacy and safety profile.

Proposed Preliminary Screening Workflow

The initial screening of a novel compound should follow a logical cascade to efficiently characterize its biological effects. The process begins with establishing a toxicity profile to determine appropriate concentration ranges for subsequent, more specific bioactivity assays.

Experimental Protocols

Detailed methodologies for key preliminary experiments are provided below.

Tier 1: Cytotoxicity Screening

The initial step is to assess the compound's toxicity to determine a viable concentration range for further testing.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]

-

Materials:

-

96-well cell culture plates

-

Test compound stock solution (e.g., in DMSO)

-

Appropriate cell line (e.g., HEK293 for general toxicity, RAW 264.7 for potential immune effects)

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)[3]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.[4]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[2][4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged membranes into the culture medium, serving as an indicator of cytotoxicity.[5]

-

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

Cells and compound dilutions prepared as in the MTT assay

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]

-

Incubation: Incubate the plate for the desired time period.

-

Sample Collection: After incubation, carefully collect an aliquot (e.g., 50 µL) of the supernatant from each well and transfer it to a new 96-well plate.[4]

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions (typically 50 µL).[4]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

-

Stop Reaction: Add the stop solution provided in the kit.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[5]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

-

Tier 2: Antimicrobial Screening

If the compound shows low cytotoxicity, its potential antimicrobial properties can be assessed.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] The broth microdilution method is a standard procedure.[8]

-

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Test compound stock solution

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[8]

-

Positive control antibiotic (e.g., ampicillin)

-

Incubator

-

-

Protocol:

-

Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.[7] This brings the final volume to 100 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]

-

Tier 2: Anti-inflammatory Screening

The propanoic acid moiety is a common feature in NSAIDs, making anti-inflammatory activity a plausible hypothesis.

1. COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the formation of pro-inflammatory prostaglandins.[9][10]

-

Materials:

-

Commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric)

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound dilutions

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control[10]

-

-

Protocol:

-

Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, probe) as per the kit manufacturer's instructions.[10][11]

-

Assay Plate Setup: Add assay buffer, heme, and the test compound dilutions to the appropriate wells of a 96-well plate. Include wells for 100% initial activity (no inhibitor) and a negative control (no enzyme).[11][12]

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.[12]

-

Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.[12]

-

Signal Detection: Immediately read the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance in a kinetic mode for 5-10 minutes.[10]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control and calculate the IC50 value.

-

2. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay measures the compound's ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells stimulated with LPS.[13][14]

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete RPMI 1640 medium[13]

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound dilutions

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6)

-

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of the test compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + vehicle).

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Collect the culture supernatants and store them at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocol.

-

Data Analysis: Compare cytokine levels in compound-treated wells to the stimulated vehicle control to determine the extent of inhibition.

-

Data Presentation